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Compound of Interest

Compound Name: 2-Ethoxy-2-ethylhexan-1-amine

Cat. No.: B13636875

Executive Summary

This guide provides a rigorous analysis of 2-Ethoxy-2-ethylhexan-1-amine (CAS 1466397-84-
1), a sterically hindered

-amino ether.[1] Unlike simple linear amines, this molecule features a quaternary carbon at the
-position, introducing significant steric bulk and unique conformational locking mechanisms.

For researchers in medicinal chemistry and process development, understanding the
conformational preferences of this scaffold is critical. The interplay between the intramolecular
hydrogen bond (IMHB) and the Thorpe-Ingold effect (gem-dialkyl effect) dictates its reactivity,
basicity, and lipophilicity profile. This document details the molecular architecture, synthesis
validation, and conformational energy landscape of this specific building block.

Molecular Architecture & ldentity
Chemical Identity[1][2][3]

o |[UPAC Name: 2-Ethoxy-2-ethylhexan-1-amine[1][2][3]
e CAS Number: 1466397-84-1[1][41[2][3]

e Molecular Formula:

[1]14]
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e Molecular Weight: 173.30 g/mol [1][4]

« SMILES:CCCC(CC)(CN)OCC

Structural Connectivity

The molecule is built upon a hexane backbone. The critical structural feature is the C2 position,
which is a quaternary chiral center bonded to four distinct groups:

Aminomethyl group (

): The reactive primary amine.[1]

Ethoxy group (

): An ether linkage providing H-bond acceptance.[1]

Ethyl group (

): Steric bulk.[1]

Butyl group (

): The lipophilic tail (part of the parent hexane chain).

Stereochemistry
The C2 carbon is chiral (

). As synthesized via standard non-stereoselective routes (e.g., from 3-heptanone), the product
exists as a racemate (RS).[1]

 Implication: In chiral environments (e.g., protein binding pockets), the enantiomers will
display distinct binding vectors. Resolution or asymmetric synthesis would be required for
enantiopure applications.

Conformational Analysis

The conformational landscape of 2-Ethoxy-2-ethylhexan-1-amine is dominated by the
competition between steric repulsion (due to the quaternary center) and electrostatic attraction
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(intramolecular hydrogen bonding).[1]

The 5-Membered Intramolecular Hydrogen Bond (IMHB)

The most defining feature of

-amino ethers is the capacity to form a 5-membered ring via hydrogen bonding between the
amine protons (

) and the ether oxygen (
)[1]
e Mechanism: The amino group acts as the donor (

), and the ether oxygen acts as the acceptor (
).

o Geometry: A gauche arrangement around the C1-C2 bond is required to bring the N and O
atoms into proximity (

).[1]

e Energetics: In non-polar solvents (e.g.,

, Toluene) or gas phase, this "Folded" conformer is stabilized by approximately 2-4 kcal/mol
relative to the "Open" conformer.

Steric Gearing & The Thorpe-ingold Effect

The presence of two alkyl chains (Ethyl and Butyl) at the C2 position creates a "gem-dialkyl"
like effect.[1]

o Compression: The bulky alkyl groups reduce the internal bond angle (

), forcing the other two substituents (
and

) closer together.[1]
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» Result: This steric compression favors the folded conformation, making the intramolecular H-
bond more persistent than in less substituted analogs (like 2-ethoxyethan-1-amine).[1]

Solvent Dependence

The conformational equilibrium is highly sensitive to the environment:

» Non-Polar Solvents: The Folded (Gauche) conformer dominates. The internal H-bond shields
the polar groups, increasing apparent lipophilicity.

» Polar Protic Solvents (Water/MeOH): The solvent competes for H-bonding.[1] The
equilibrium shifts toward the Open (Anti) conformer, where the amine and ether groups are
fully solvated by water molecules.

Visualization: Conformational Energy Landscape[1]

The following diagram illustrates the dynamic equilibrium between the "Folded" and "Open"
states, driven by solvent polarity and steric locking.
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Figure 1: Conformational equilibrium of 2-Ethoxy-2-ethylhexan-1-amine. The quaternary
center (Thorpe-Ingold effect) biases the system toward the folded state in the absence of

strong solvation.[1]

Synthesis & Structural Validation

To ensure the integrity of this molecule in research applications, a robust synthesis route must
be employed. The most logical retrosynthetic disconnection is at the C2-N and C2-O bonds,

leading to 3-heptanone as the starting material.[1]

Validated Synthetic Protocol (Cyanohydrin Route)

This route avoids complex protecting group chemistry and builds the quaternary center early.
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e Cyanohydrin Formation:
o Precursor: 3-Heptanone (2-ethyl-2-butyl ketone equivalent).[1]
o Reagent:
(Trimethylsilyl cyanide) /
(Catalyst).[1]
o Intermediate: 2-Ethyl-2-((trimethylsilyl)oxy)hexanenitrile.[1]
e O-Alkylation (Etherification):
o Reagent: Ethyl lodide (

) + Base (
)[1]

o Transformation: Converts the silyl ether/alcohol to the Ethyl ether.

o Critical Step: Steric hindrance at C2 makes this slow; requires polar aprotic solvent
(DMF/THF) and heat.[1]

¢ Nitrile Reduction:
o Reagent:

(Lithium Aluminum Hydride).[1]

o Product: 2-Ethoxy-2-ethylhexan-1-amine.[1][4][2][3][5]
o Note: Reduces the

group directly to

Visualization: Synthesis Workflow
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Figure 2: Synthetic pathway from 3-heptanone to the target amine via cyanohydrin
intermediate.[1]
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Physicochemical Properties & Applications

Data Summary Table

Value

Property . Significance
(Estimated/Calculated)
Highly lipophilic; excellent
LogP 28-3.2 blood-brain barrier (BBB)
permeability potential.[1]
Slightly lower than typical
primary amines (10.[1]5) due
pKa (Conj. Acid) 9.2-9.8 to inductive effect of
-oxygen.[1]
2( Standard primary amine
H-Bond Donors . .
) functionality.[1]
2 (
Ether oxygen adds a weak
H-Bond Acceptors , i
acceptor site.[1]
)
High flexibility in the butyl
Rotatable Bonds 6

chain; restricted at C2.

Research Applications

 Lipophilic Amine Building Block: Used to introduce a primary amine into a drug candidate

while simultaneously increasing lipophilicity and blocking metabolic hotspots (via the

guaternary carbon).

o Excitatory Amino Acid Antagonists: Structural analogs of

-amino ethers are often investigated for activity against NMDA or P2X receptors.[1]

o CO2 Capture: Sterically hindered amines are investigated for carbon capture because they

form unstable carbamates that are easier to regenerate (strip) than linear amines.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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